![molecular formula C17H16N2OS2 B2585383 N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide CAS No. 952818-19-8](/img/structure/B2585383.png)
N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide
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Description
N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide, commonly known as BPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTB belongs to the class of thiazole compounds and has a molecular weight of 375.53 g/mol.
Scientific Research Applications
- Carboxamide carbonyl-ruthenium(ii) complexes containing this compound have been studied for their structural and mechanistic properties in the transfer hydrogenation of ketones . These complexes exhibit moderate catalytic activity, making them valuable in synthetic chemistry.
- The compound’s excited state intramolecular proton transfer (ESIPT) reaction has been investigated in solvents with varying polarity. Understanding solvent effects is crucial for developing new products in optoelectronics and analytical chemistry .
- Derivatives of this compound, such as N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides , have been synthesized and evaluated for cytotoxic and antimicrobial activities. These investigations contribute to drug discovery and therapeutic applications .
Catalysis and Organometallic Chemistry
Optoelectronics and Analytical Tools
Anticancer and Antimicrobial Properties
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-phenylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(7-4-10-21-14-5-2-1-3-6-14)19-13-8-9-15-16(11-13)22-12-18-15/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUVIODJVTSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide |
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